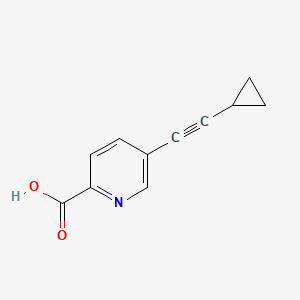
5-(2-cyclopropylethynyl)pyridine-2-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(2-cyclopropylethynyl)pyridine-2-carboxylic acid is an organic compound that belongs to the class of picolinic acids It is characterized by the presence of a cyclopropylethynyl group attached to the 5-position of the picolinic acid ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2-cyclopropylethynyl)pyridine-2-carboxylic acid typically involves the following steps:
Starting Material: The synthesis begins with picolinic acid, which is commercially available or can be synthesized from 2-methylpyridine by oxidation using potassium permanganate.
Cyclopropylation: The introduction of the cyclopropyl group can be achieved through a cyclopropylation reaction. This involves the reaction of picolinic acid with cyclopropyl bromide in the presence of a base such as potassium carbonate.
Ethynylation: The ethynyl group is introduced via a Sonogashira coupling reaction. This involves the reaction of the cyclopropylated picolinic acid with ethynyltrimethylsilane in the presence of a palladium catalyst and a copper co-catalyst.
Industrial Production Methods
Industrial production methods for this compound are similar to the laboratory synthesis but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis equipment, and stringent quality control measures to ensure high purity and yield.
Análisis De Reacciones Químicas
Types of Reactions
5-(2-cyclopropylethynyl)pyridine-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the ethynyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: The major product is the corresponding carboxylic acid derivative.
Reduction: The major product is the corresponding alcohol.
Substitution: The major products are substituted derivatives of this compound.
Aplicaciones Científicas De Investigación
5-(2-cyclopropylethynyl)pyridine-2-carboxylic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a catalyst in certain chemical reactions.
Mecanismo De Acción
The mechanism of action of 5-(2-cyclopropylethynyl)pyridine-2-carboxylic acid involves its interaction with specific molecular targets. For example, it can bind to zinc finger proteins, altering their structure and function . This disruption can inhibit viral replication and other cellular processes, making it a potential antiviral agent .
Comparación Con Compuestos Similares
Similar Compounds
Picolinic Acid: A simpler analog without the cyclopropylethynyl group.
5-Nitropicolinic Acid: Contains a nitro group instead of the cyclopropylethynyl group.
2-Pyridinecarboxylic Acid: Another isomer of picolinic acid.
Uniqueness
5-(2-cyclopropylethynyl)pyridine-2-carboxylic acid is unique due to the presence of the cyclopropylethynyl group, which imparts distinct chemical properties and potential biological activities. This makes it a valuable compound for research and industrial applications.
Propiedades
Fórmula molecular |
C11H9NO2 |
|---|---|
Peso molecular |
187.19 g/mol |
Nombre IUPAC |
5-(2-cyclopropylethynyl)pyridine-2-carboxylic acid |
InChI |
InChI=1S/C11H9NO2/c13-11(14)10-6-5-9(7-12-10)4-3-8-1-2-8/h5-8H,1-2H2,(H,13,14) |
Clave InChI |
OZWFVAVSKMWMGB-UHFFFAOYSA-N |
SMILES canónico |
C1CC1C#CC2=CN=C(C=C2)C(=O)O |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details







Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
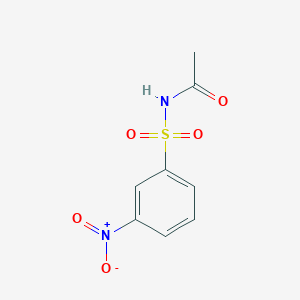
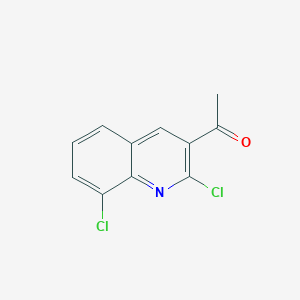
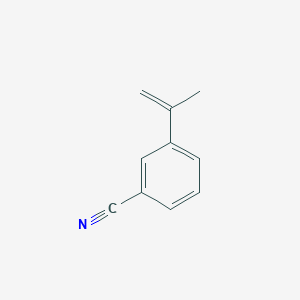
![(1E)-3-(2-{[tert-Butyl(dimethyl)silyl]oxy}ethyl)-1-methyltriaz-1-ene](/img/structure/B8584853.png)

![[3-(1H-Benzoimidazol-2-yl)-propyl]-benzyl-amine](/img/structure/B8584887.png)
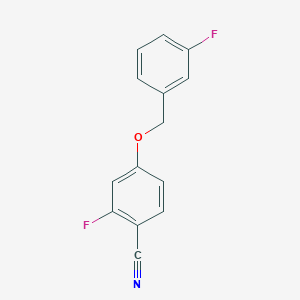


![N-[(1R)-1-(3-tert-Butoxyphenyl)ethyl]-2-methoxyacetamide](/img/structure/B8584926.png)

![Tert-butyl 4-[5-(methylsulfanyl)-1,3,4-oxadiazol-2-yl]piperidine-1-carboxylate](/img/structure/B8584941.png)

![7-Chloro-2-(methylthio)thieno[3,2-b]pyridine](/img/structure/B8584945.png)
